Artochamin F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28O4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4,6-bis(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H28O4/c1-15(2)5-9-19-18(11-7-17-8-12-21(25)24(28)13-17)20(10-6-16(3)4)23(27)14-22(19)26/h5-8,11-14,25-28H,9-10H2,1-4H3/b11-7+ |
InChI Key |
HFLHSAFJULMJNB-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)CC=C(C)C)/C=C/C2=CC(=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)CC=C(C)C)C=CC2=CC(=C(C=C2)O)O)C |
Synonyms |
artochamin F |
Origin of Product |
United States |
Synthetic Endeavors for Artochamin F and Analogues
Total Synthesis Strategies
The total synthesis of Artochamin F has been successfully achieved through innovative approaches that prioritize efficiency and conciseness. nih.gov These strategies often involve the assembly of a key precursor molecule that can then be elaborated into the final natural product.
Cascade Reaction Approaches
A cornerstone of this compound synthesis is the application of cascade reactions, which allow for the formation of multiple chemical bonds in a single, orchestrated sequence. nih.govresearchgate.net This approach is biomimetic, potentially mimicking the way nature assembles such complex molecules. organic-chemistry.org The core of this strategy involves a thermally induced cascade that includes two consecutive Claisen rearrangements and a formal [2+2] cycloaddition. organic-chemistry.org This sequence rapidly constructs the key structural motifs of the artochamin family of compounds. researchgate.netorganic-chemistry.org
The synthesis commences with the construction of a stilbene (B7821643) precursor. organic-chemistry.orgorganic-chemistry.org One successful method involves a Wittig coupling between an appropriate ylide and an aldehyde to form the central stilbene double bond. nih.gov An alternative, the Julia-Kocienski olefination, has also been employed to create the stilbene moiety. organic-chemistry.org Following the formation of the stilbene, a key cascade sequence is initiated. This sequence can be triggered by heat and involves two sequential Claisen rearrangements. organic-chemistry.org In the synthesis of related artochamins, this cascade continues with the collapse of Boc protecting groups and a formal [2+2] cycloaddition to yield the complex polycyclic core. organic-chemistry.org The final steps to achieve this compound itself involve a reductive cleavage of a bromide and subsequent desilylation. nih.gov
Microwave irradiation has proven to be a powerful tool in the synthesis of this compound and its analogs, significantly accelerating key reactions. organic-chemistry.orgnih.gov For instance, subjecting a Julia-Kocienski derived stilbene to microwave heating at 180°C resulted in the formation of a key bis-prenyl phenol (B47542) intermediate in an excellent 95% yield. nih.gov Similarly, microwave heating of a protected this compound derivative in DMF at 180°C led to the formation of Artochamin I, a related natural product, in 80% yield as a single diastereoisomer. nih.gov The use of microwave heating has been shown to reduce reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.org It is noteworthy that the formal [2+2] cycloaddition reaction proceeds thermally under various conditions, including microwave heating. nih.gov
Table 1: Effect of Microwave Heating on Key Synthetic Steps
| Reaction Step | Conventional Heating Time | Microwave Heating Time | Yield (%) | Reference |
|---|---|---|---|---|
| Formation of bis-prenyl phenol | Several hours | 5 min | 95 | nih.gov |
| Formal [2+2] cycloaddition | > 45 min (with trace product) | 20 min | 80 | nih.gov |
| Conversion to [3.2.0] ring system | Not reported | 10 min | 82 | nih.gov |
The role of certain reagents has been found to be crucial for the success of the cascade reaction. organic-chemistry.orgorganic-chemistry.org Interestingly, trace amounts of triphenylphosphine (B44618) oxide (Ph3PO) were discovered to be beneficial for the smooth progression of the cascade sequence. organic-chemistry.orgorganic-chemistry.org It was observed that a stilbene precursor synthesized via a Wittig reaction, which likely contained residual Ph3PO, underwent the cascade smoothly. In contrast, the same substrate prepared through a Julia-Kocienski olefination failed to perform as well without the additive. organic-chemistry.org While the precise role of Ph3PO is still under investigation, it is not deemed necessary for the formal [2+2] cycloaddition itself, as subjecting pure this compound to microwave heating in the absence of Ph3PO still provided the cyclized product in high yield. nih.gov Other key reagents include copper(II) chloride for the formation of ether bonds in the precursor synthesis and Lindlar's catalyst for the reduction of terminal acetylenes. organic-chemistry.org
Stereochemical Considerations in Synthesis
The synthesis of artochamins often leads to the formation of multiple stereocenters, making stereochemical control a critical aspect. The natural occurrence of some artochamins as a racemic mixture suggests that at least some of the key bond-forming events may be non-enzymatic. organic-chemistry.org In the laboratory synthesis, the formal [2+2] cycloaddition has been shown to not be stereospecific with respect to the starting alkene geometry, which suggests a stepwise mechanism, possibly involving a diradical intermediate, rather than a concerted process. organic-chemistry.org This lack of stereospecificity implies that bond rotation can occur before the final ring closure. organic-chemistry.org However, in some instances, high diastereoselectivity has been achieved, such as in the microwave-assisted formation of Artochamin I, which yielded a single diastereoisomer. nih.gov
Precursor Design and Elaboration
Stilbene Moiety Construction
A crucial step in the synthesis of this compound is the formation of the stilbene core. One prominent method employed is the Julia-Kocienski olefination. nih.govresearchgate.net This reaction involves the coupling of a sulfone with an aldehyde to generate the characteristic double bond of the stilbene structure. researchgate.net The stereoselectivity of this olefination is a critical consideration, as it dictates the geometry of the resulting alkene. researchgate.net Alternative strategies for stilbene synthesis, such as the Wittig reaction, have also been explored in the broader context of synthesizing stilbenoid compounds. nih.gov
The choice of protecting groups for the hydroxyl functionalities on the aromatic rings is a strategic decision that can influence the outcome of subsequent reactions. nih.gov For instance, the use of tert-butyloxycarbonyl (Boc) groups has been documented in the synthesis of stilbene precursors for Artochamin analogs. nih.gov
Incorporation of Ether Bonds and Olefins
The prenyl groups, which are allylic ether moieties, are another key structural feature of this compound. The introduction of these groups is typically achieved through Williamson ether synthesis, where an alkoxide reacts with a prenyl halide. The subsequent Claisen rearrangement of these allylic ethers under thermal or microwave conditions is a pivotal transformation. nih.gov This rearrangement leads to the formation of new carbon-carbon bonds and positions the olefinic side chains for potential cyclization reactions. nih.gov
In the synthesis of this compound, microwave heating of a Julia-Kocienski derived stilbene intermediate successfully yielded a bis-prenyl phenol in high yield. nih.gov This transformation highlights the efficiency of microwave-assisted organic synthesis in promoting key bond-forming events.
Comparison of Synthetic Routes and Efficiency
Different synthetic strategies for this compound and its analogs have been developed, each with its own merits. A notable cascade reaction strategy allows for the construction of the complex tetracyclic core of Artochamins H, I, and J from a common stilbene precursor. nih.gov This approach involves a sequence of reactions, including the cleavage of protecting groups, a double Claisen rearrangement, and a formal intramolecular [2+2] cycloaddition, all occurring under similar reaction conditions. nih.gov
The efficiency of the synthesis of this compound itself was demonstrated by a two-step sequence from a stilbene intermediate, involving reductive cleavage of a bromide and desilylation, affording the final product in an 81% yield over the two steps. nih.gov The feasibility of converting this compound into a derivative containing the bicyclo[3.2.0]heptane ring system, characteristic of Artochamins H-J, via microwave heating further supports the proposed biosynthetic relationship between these natural products. nih.govvulcanchem.com
| Synthetic Route | Key Reactions | Advantages | Reference |
| Cascade Synthesis of Artochamin Analogs | Julia-Kocienski olefination, Claisen rearrangement, [2+2] cycloaddition | Efficient construction of complex core, common intermediate for multiple natural products. | nih.gov |
| Synthesis of this compound | Julia-Kocienski olefination, Microwave-assisted Claisen rearrangement, Reductive cleavage, Desilylation | High yield for the final steps. | nih.gov |
| Photosensitized [2+2] Cycloaddition | Photosensitized [2+2] cycloaddition of alkenylboronates and allylic alcohols | High stereo- and regiocontrol, formation of versatile intermediates. | researchgate.netvulcanchem.com |
Mechanistic Investigations of Key Synthetic Transformations
The formal [2+2] cycloaddition reaction that converts the stilbene-like precursor into the cyclobutane-containing Artochamins H, I, and J has been a subject of significant mechanistic inquiry. nih.govresearchgate.netresearchgate.net This transformation is particularly intriguing as it is believed to be a key step in the biosynthesis of these natural products. nih.govvulcanchem.com
Formal [2+2] Cycloaddition Mechanism
The formation of the cyclobutane (B1203170) ring in Artochamin analogs is described as a formal [2+2] cycloaddition. nih.gov The reaction's dependence on the presence of free hydroxyl groups on the stilbene substrate has been experimentally demonstrated. nih.gov Attempts to cyclize corresponding silyl-ether protected stilbenes under identical conditions were unsuccessful, highlighting the crucial role of the phenolic hydroxyls. nih.gov
Concerted [π2s+π2a] Cycloaddition Theories
While a concerted [π2s+π2a] cycloaddition is a classic mechanism for photochemical [2+2] cycloadditions, the thermal nature of the key cyclization in the Artochamin synthesis suggests alternative pathways may be at play. The Woodward-Hoffmann rules predict that a thermal [2+2] cycloaddition proceeding through a concerted suprafacial-suprafacial pathway is symmetry-forbidden. However, a suprafacial-antarafacial approach is theoretically allowed but often sterically disfavored. The exact nature of the concerted pathway, if operative, remains a topic of discussion. researchgate.netvulcanchem.com
Stepwise Diradical and Ionic Mechanisms
Given the thermal conditions of the reaction, stepwise mechanisms involving diradical or ionic intermediates are considered plausible alternatives to a concerted cycloaddition. researchgate.net An alternative mechanism proposed involves the initial oxidation of the catechol moiety of the stilbene precursor to an o-quinone. nih.gov This could potentially occur via aerial oxidation. This o-quinone intermediate could then participate in the cycloaddition reaction. nih.gov This proposed pathway may be particularly relevant in the conversion of this compound to its cyclobutane-containing derivative. nih.gov
Influence of Free Hydroxyl Groups
The presence and state of hydroxyl groups on the stilbene precursor have a profound impact on the outcome of the synthesis of this compound and its analogues. nih.gov Synthetic studies have demonstrated that free hydroxyl groups are crucial for certain key transformations.
Specifically, the thermal cycloaddition reaction that leads to the formation of the cyclobutane ring characteristic of artochamins H, I, and J is highly dependent on the free hydroxyl groups of the stilbene substrate. nih.gov In one study, attempts to cyclize a stilbene precursor where the hydroxyl groups were protected with tert-butyldimethylsilyl (TBS) ethers failed to yield the desired cyclobutane product. nih.gov Instead, only minor amounts of desilylated material were observed even after prolonged reaction times. nih.gov This highlights the necessity of unprotected hydroxyl groups for this particular cyclization to proceed efficiently.
The requirement of free phenolic hydroxyl groups for certain reactions is a recurring theme in the chemistry of polyphenolic compounds, as these groups can influence the electronic properties of the molecule and participate in hydrogen bonding or act as proton donors. researchgate.net
Sigmatropic Rearrangements in Cascade Sequences
Cascade reactions, which involve multiple bond-forming events in a single operation, have been instrumental in the efficient synthesis of the artochamin family of natural products. nih.govcapes.gov.br Sigmatropic rearrangements, a class of pericyclic reactions, are a key component of these cascade sequences. organic-chemistry.org
The total synthesis of artochamins often commences with a precursor designed to undergo a series of transformations upon heating. nih.gov A notable example involves a bis-Boc protected stilbene derivative which, under thermal conditions, was designed to undergo:
Cleavage of the Boc protecting groups (a type of sigmatropic rearrangement). organic-chemistry.org
A double Claisen rearrangement of two allylic ether moieties.
A formal [2+2] cycloaddition to form the tetracyclic core of artochamins H–J. nih.gov
The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that has been effectively utilized to install the prenyl groups found in many Artocarpus natural products. researchgate.net The efficiency of these cascade sequences, often promoted by microwave heating, allows for the rapid construction of complex molecular frameworks from relatively simple starting materials, which is a hallmark of green chemistry. nih.gov
The proposed mechanism for the formation of the cyclobutane ring in some artochamins has been debated, with alternatives to a direct [2+2] cycloaddition, such as a stepwise diradical mechanism, also being considered. organic-chemistry.org Preliminary experiments have suggested that the formal cycloaddition may not be stereospecific, lending credence to a diradical pathway. organic-chemistry.org
Biogenetic Connections Explored Through Synthesis
The co-occurrence of this compound with its cyclobutane-containing congeners (artochamins H, I, and J) in Artocarpus chama suggests a potential biogenetic relationship. nih.govscribd.com It has been proposed that the stilbene-like this compound, or a related derivative, could be the biosynthetic precursor to the other artochamins through an intramolecular cycloaddition reaction. nih.govscribd.com
The feasibility of this proposed biogenetic connection has been demonstrated through laboratory synthesis. nih.govresearchgate.netresearchgate.net Synthetic studies have shown that a stilbene precursor can be converted into either this compound or the core structure of artochamins H-J under different reaction conditions, supporting the hypothesis of a common intermediate. nih.gov The fact that some of these natural products are isolated as racemates suggests that at least some of the key transformations may be non-enzymatic, thermally-driven processes. organic-chemistry.org
The successful synthesis of artochamins H, I, and J from a common stilbene precursor via a cascade reaction that includes a formal [2+2] cycloaddition provides strong evidence for the plausibility of this biosynthetic pathway. nih.gov This biomimetic synthesis approach not only provides access to these natural products but also sheds light on their potential formation in nature.
Synthesis of this compound Derivatives and Analogues
The development of synthetic routes to this compound has also enabled the preparation of various derivatives and analogues. This allows for the exploration of structure-activity relationships and the potential optimization of biological properties.
Strategies for Structural Modification
Strategies for modifying the structure of this compound and its analogues often leverage the key intermediates and reactions developed for the total synthesis of the natural products themselves. nih.govacs.org
One of the primary methods for creating structural diversity is by altering the substitution pattern of the aromatic rings of the stilbene precursor. This can be achieved by using different substituted aldehydes and phosphonium (B103445) salts or sulfones in the Wittig or Julia-Kocienski olefination reactions used to construct the stilbene core. nih.gov
Further modifications can be introduced by manipulating the prenyl side chains. For example, alternative allylic groups could be introduced to explore the impact of different lipophilic substituents. The timing of the introduction and rearrangement of these groups can also be varied.
The following table summarizes some of the key reactions used in the synthesis of this compound and its analogues, which can be adapted for structural modifications:
| Reaction Type | Reagents and Conditions | Purpose in Synthesis | Potential for Modification |
| Wittig Reaction | Phosphonium salt, nBuLi, Aldehyde | Construction of the stilbene backbone | Varying the aldehyde and phosphonium salt allows for different substituents on the aromatic rings. |
| Julia-Kocienski Olefination | Sulfone, Aldehyde | Construction of the stilbene backbone | Similar to the Wittig reaction, provides flexibility in aromatic substitution. |
| Claisen Rearrangement | Microwave heating (e.g., 180 °C in DMF) | Installation of prenyl groups | Use of different allylic ethers as precursors can lead to modified side chains. |
| Formal [2+2] Cycloaddition | Microwave heating (e.g., 180 °C in o-xylene) | Formation of the cyclobutane ring for analogues | Can be promoted or suppressed based on reaction conditions and protecting groups. |
| Reductive Cleavage/Desilylation | nBu3SnH, AIBN; HF·Et3N | Final steps to yield this compound | Can be used to deprotect various analogues synthesized with protecting groups. |
Table 1: Key reactions in the synthesis of this compound and analogues, with potential for structural modification. nih.gov
Chemo- and Regioselective Functionalization
Achieving chemo- and regioselectivity is a critical challenge in the synthesis and modification of polyphenolic compounds like this compound, which possess multiple reactive sites. The different hydroxyl groups and positions on the aromatic rings can exhibit varying reactivity.
In the synthesis of related natural products, selective protection and deprotection of hydroxyl groups is a common strategy to direct reactions to a specific site. nih.gov For instance, the use of different protecting groups on the various hydroxyls of the stilbene precursor could allow for selective modification of one part of the molecule while leaving others unchanged.
The Claisen rearrangement itself can exhibit regioselectivity. In the synthesis of related flavonoids, microwave-assisted Claisen rearrangements have been used to transfer allyl groups regioselectively. researchgate.net While the reported synthesis of this compound involves a double Claisen rearrangement, controlling this process to achieve mono-rearranged products or different regioisomers could be a viable strategy for generating analogues.
Furthermore, electrophilic substitution reactions on the electron-rich aromatic rings could be employed for late-stage functionalization. The regioselectivity of such reactions would be governed by the directing effects of the existing hydroxyl and prenyl substituents. Careful choice of reaction conditions and reagents would be necessary to control the position of functionalization and avoid unwanted side reactions.
Biosynthetic Hypotheses and Pathways
Proposed Biogenetic Relationship to Artochamins H, I, and J
Inspection of the structures of artochamins F (1) and artochamins H–J (2–4) reveals a possible biogenetic connection between them. It has been proposed that the stilbene-like structure of Artochamin F, or a derivative thereof, may serve as a precursor to the cyclobutane-containing structures of artochamins H, I, and J through a formal [2+2] cycloaddition reaction. nih.govnih.govresearchgate.net This potential biogenetic link has been explored through synthetic studies, demonstrating the feasibility of such a transformation. nih.govresearchgate.net
Evidence for Non-Enzymatic Processes in Biosynthesis (e.g., Racemic Nature)
A significant piece of evidence suggesting the involvement of non-enzymatic processes in the biosynthesis of artochamins H–J is their occurrence as racemic mixtures in nature. nih.govorganic-chemistry.org While this racemization is indicative of a non-enzymatic pathway, it does not definitively rule out the possibility of enzymatic steps occurring at other stages of the biosynthesis. nih.gov The isolation of this compound as a racemic mixture also supports the idea of a non-enzymatic biosynthesis for this compound. organic-chemistry.org
Precursor Involvement and Transformation Pathways
Synthetic approaches to artochamins F, H, I, and J have provided insights into potential precursor molecules and transformation pathways. One such route involves the synthesis of a stilbene (B7821643) precursor. nih.govorganic-chemistry.org This stilbene can undergo a cascade reaction sequence that includes Claisen rearrangements, deprotection of protecting groups, and a formal [2+2] cycloaddition to yield the artochamin skeleton. organic-chemistry.org The success of this cascade reaction in synthetic settings supports the plausibility of a similar process occurring in nature. organic-chemistry.org The intriguing effect of triphenylphosphine (B44618) oxide (Ph₃PO) on the cascade reaction in synthetic studies suggests that certain conditions or co-factors might influence the natural transformation pathway. nih.gov Further investigations into the precise role of such factors are ongoing. nih.gov
Proposed mechanistic pathways for the biogenesis of artochamins H–J from stilbene precursors have been postulated, including a redox-based mechanism. nih.gov This involves the potential autooxidation of a catechol moiety in the stilbene precursor to form an o-quinone, followed by an intramolecular conjugate addition of an olefin. nih.gov While these mechanisms are proposed, further experimental evidence is needed for confirmation. nih.gov
The deprotection of a catechol moiety during the cascade process in synthetic routes also suggests that the oxidation state of potential precursors may play a role in the natural biosynthetic cascade. nih.gov
Advanced Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allowed for the complete assignment of all proton and carbon signals in the Artochamin F molecule.
The ¹H-NMR spectrum of this compound revealed characteristic signals for a stilbene (B7821643) core substituted with two prenyl groups. To assemble the complete structure, a series of 2D NMR experiments were employed to establish correlations between protons and carbons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment was used to identify all one-bond correlations between protons and their directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment was crucial for piecing together the molecular skeleton. Key HMBC correlations confirmed the placement of the prenyl groups and the connectivity between the two aromatic rings of the stilbene backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. NOESY data is essential for determining the relative stereochemistry and preferred conformation of a molecule.
The complete ¹H and ¹³C NMR assignments for this compound, determined through these combined techniques, are presented in Table 1.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500/125 MHz, in Acetone-d₆)
| Position | δH (ppm, mult., J in Hz) | δC (ppm) | Key HMBC Correlations (H→C) |
| 1 | 126.3 (C) | ||
| 2 | 7.15 (d, J=2.0) | 113.6 (CH) | C-3, C-4, C-6 |
| 3 | 146.5 (C) | ||
| 4 | 146.2 (C) | ||
| 5 | 6.29 (t, J=2.0) | 107.5 (CH) | C-1, C-3, C-4, C-6 |
| 6 | 6.55 (d, J=2.0) | 103.1 (CH) | C-2, C-4, C-5 |
| 7 | 7.21 (d, J=16.5) | 129.2 (CH) | C-1', C-2', C-6' |
| 8 | 6.89 (d, J=16.5) | 123.9 (CH) | C-1, C-2, C-6 |
| 1' | 130.3 (C) | ||
| 2' | 7.37 (d, J=8.5) | 129.8 (CH) | C-4', C-6', C-7 |
| 3' | 119.5 (C) | ||
| 4' | 156.4 (C) | ||
| 5' | 6.85 (dd, J=8.5, 2.5) | 116.3 (CH) | C-1', C-3', C-4' |
| 6' | 7.12 (d, J=2.5) | 113.3 (CH) | C-2', C-4', C-7 |
| 1'' | 3.39 (d, J=7.0) | 29.5 (CH₂) | C-2, C-3, C-4, C-2'', C-3'' |
| 2'' | 5.31 (t, J=7.0) | 123.1 (CH) | C-4'', C-5'' |
| 3'' | 132.0 (C) | ||
| 4'' | 1.74 (s) | 25.9 (CH₃) | C-2'', C-3'' |
| 5'' | 1.67 (s) | 17.9 (CH₃) | C-2'', C-3'' |
| 1''' | 3.25 (d, J=7.0) | 22.5 (CH₂) | C-2', C-3', C-4', C-2''', C-3''' |
| 2''' | 5.19 (t, J=7.0) | 124.9 (CH) | C-4''', C-5''' |
| 3''' | 131.0 (C) | ||
| 4''' | 1.63 (s) | 25.8 (CH₃) | C-2''', C-3''' |
| 5''' | 1.58 (s) | 17.8 (CH₃) | C-2''', C-3''' |
For this compound, the key stereochemical feature is the geometry of the double bond in the stilbene core. The ¹H-NMR spectrum showed a large coupling constant (J = 16.5 Hz) between the vinylic protons H-7 and H-8. This large value is characteristic of a trans (or E) configuration, which was further supported by NOESY correlations.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry is essential for the unambiguous determination of a molecule's elemental formula. Using High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), the molecular ion of this compound was measured. This analysis established the molecular formula as C₂₅H₂₈O₄.
Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected ion to gain further structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of the prenyl side chains and cleavages within the stilbene core, which would provide further confirmation of the structure elucidated by NMR.
X-ray Crystallography for Definitive Structural Confirmation (if applicable)
While NMR and MS provide a comprehensive picture of the molecular structure, single-crystal X-ray crystallography is the gold standard for absolute structural confirmation, providing a precise 3D model of the molecule in the solid state. To date, there have been no published reports of the X-ray crystal structure of this compound. Therefore, its structure relies entirely on the extensive spectroscopic data gathered.
Biological Activities and Molecular Mechanisms
In vitro Cytotoxicity Studies on Cell Lines
Investigations into the biological effects of Artochamin F have primarily focused on its cytotoxic potential. The compound was identified during research into the bioactive components of Artocarpus chama stems. nih.gov General in vitro studies have characterized this compound, along with other prenylated stilbenes isolated from the same plant, as being weakly cytotoxic. nih.govcolab.wsorganic-chemistry.org This suggests a modest capacity to induce cell death in laboratory-grown cell lines, though it is not considered a highly potent cytotoxic agent. organic-chemistry.org
Exploration of Other Reported Biological Activities
While direct studies on a broad range of biological activities for this compound are limited, research on other compounds isolated from Artocarpus chama and related species provides a basis for exploring potential effects.
Antiplatelet Activity : Studies aimed at identifying bioactive ingredients from Artocarpus chama have successfully isolated various prenylated flavonoid compounds that exhibit antiplatelet activities. nih.gov For instance, the related compound Artochamin B, isolated from the roots of Artocarpus communis, has been shown to significantly inhibit the secondary aggregation of platelets induced by adrenaline. nih.govcolab.ws This activity is a noteworthy characteristic of compounds found within the Artocarpus genus. researchgate.net
Antibacterial Activity : The Artocarpus chama plant is also a source of compounds with demonstrated antibacterial properties. nih.gov Phenolic compounds, which are abundant in the Artocarpus genus, are recognized for their activity against various microorganisms. rjptonline.org For example, Artocarpanone, a flavonoid from Artocarpus heterophyllus, has demonstrated potent antibacterial effects against Escherichia coli. japsonline.com Another compound, Artocarpin, has shown efficacy against Streptococcus mutans. spandidos-publications.com Extracts from various Artocarpus species have been noted to be particularly effective against Gram-positive bacteria. nih.gov
Investigation of Cellular and Molecular Targets
Specific cellular and molecular targets for this compound have not been definitively identified in the available research. However, the mechanisms of action for related compounds from the Artocarpus genus offer plausible targets that could be relevant.
Platelet Receptors : In the context of antiplatelet activity, in silico studies of a geranylated chalcone (B49325) isolated from Artocarpus altilis suggest interaction with the P2Y12 platelet receptor, a key target in preventing blood clots. pensoft.net
Bacterial Cell Membranes : For antibacterial effects, the primary target for many Artocarpus compounds appears to be the bacterial cell membrane. rjptonline.orgjapsonline.com Artocarpanone has been shown to disrupt the membrane permeability of E. coli, and Artocarpin exerts its effect on Streptococcus mutans through a similar mechanism of altering cell membrane permeability. japsonline.comspandidos-publications.com
Mechanistic Studies of Biological Effects
The precise mechanisms through which this compound exerts its weak cytotoxicity are not yet elucidated. Mechanistic insights are drawn from studies on the more pronounced biological effects of other molecules from the Artocarpus family.
Enzyme Inhibition in Platelet Aggregation : The antiplatelet action of Artochamin B is believed to stem from its inhibitory effect on the formation of thromboxane. nih.govcolab.ws Polyphenols, a class of compounds to which this compound belongs, can modulate several platelet activation pathways, including those mediated by COX-1–thromboxane and the P2Y1/P2Y12–ADP receptors. utrgv.edu
Disruption of Bacterial Cell Integrity : The antibacterial mechanism of related compounds involves the physical disruption of the cell membrane, which leads to the leakage of intracellular contents and ultimately cell lysis. japsonline.comspandidos-publications.com
Modulation of Apoptosis Pathways : While this compound is only weakly cytotoxic, other cytotoxic compounds from the genus, such as Artocarpin, have been found to induce apoptosis by activating cellular protein kinases, including Erk1/2, p38, and AktS473. researchgate.net
Structure Activity Relationship Sar Investigations
Principles of SAR Applied to Artochamin F Derivatives
Structure-activity relationship (SAR) studies are founded on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. researchgate.netgardp.org The primary goal of SAR is to identify the specific structural moieties and functional groups, known as the pharmacophore, that are essential for the compound's interaction with a biological target, such as an enzyme or receptor. gardp.org By making systematic chemical modifications to a lead compound, researchers can deduce which parts of the molecule are critical for its activity, which parts can be altered to enhance activity, and which parts are detrimental. researchgate.net
In the context of this compound and its derivatives, an SAR investigation would involve the synthesis of a series of related compounds where specific parts of the this compound scaffold are systematically altered. The biological activity of each new analogue would then be evaluated and compared to the parent compound.
Key modifications could include:
Alteration of the Prenyl Group: The lipophilic prenyl side-chain is a defining feature. Modifications could involve changing its length, introducing or removing double bonds, or replacing it with other alkyl or aryl groups to probe its role in binding and cell permeability.
Modification of Hydroxyl Groups: The number and position of hydroxyl groups on the stilbene (B7821643) core can be changed. These groups are potential hydrogen bond donors and acceptors, and altering them can provide insight into their importance for target interaction.
Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) onto the aromatic rings can alter the electronic properties and steric profile of the molecule.
The knowledge gained from these systematic modifications allows medicinal chemists to build a comprehensive SAR model, which serves as a roadmap for designing future analogues with improved therapeutic properties. gardp.org
Table 1: Conceptual SAR Strategy for this compound
| Modification Target | Example of Alteration | Information Gained |
|---|---|---|
| Prenyl Side-Chain | Replace with a geranyl group (longer) or a simple methyl group (shorter). | Determines the optimal size and lipophilicity of the side-chain for activity. |
| Stilbene Core Hydroxyls | Convert one or more hydroxyls to methoxy ethers. | Probes the necessity of hydrogen bond donating capability at specific positions. |
| Aromatic Ring A | Introduce an electron-withdrawing group (e.g., -CF₃). | Evaluates the influence of electronic effects on the aromatic system's interaction. |
Identification of Pharmacophoric Elements (conceptual)
A pharmacophore is an abstract concept that defines the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological effect. slideshare.netunina.it Identifying the pharmacophore of this compound is a critical step in understanding its mechanism of action and in designing new molecules that can mimic its activity. unina.it Based on the known structure of this compound (a prenylated stilbenoid), several key features can be conceptually proposed as essential pharmacophoric elements.
These conceptual elements include:
Aromatic/Hydrophobic Regions: The two aromatic rings of the stilbene backbone likely engage in hydrophobic or π-stacking interactions within the target's binding pocket.
Hydrogen Bond Donors/Acceptors: The phenolic hydroxyl groups are prime candidates for forming critical hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in a specific orientation.
Lipophilic Moiety: The prenyl group serves as a significant lipophilic feature, which could be crucial for membrane traversal or for interacting with a hydrophobic pocket in the target that is distinct from the regions interacting with the aromatic core.
Table 2: Conceptual Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Structural Component | Hypothesized Role in Binding |
|---|---|---|
| Aromatic Center | Phenyl Rings of the Stilbene Core | Hydrophobic & π-π stacking interactions. |
| Hydrogen Bond Donor | Phenolic Hydroxyl (-OH) Groups | Directional bonding to polar residues (e.g., Asp, Glu, Ser). |
| Hydrogen Bond Acceptor | Oxygen atom of Hydroxyl Groups | Directional bonding to polar residues (e.g., Asn, Gln, Lys). |
Quantitative Structure-Activity Relationship (QSAR) Modeling (conceptual)
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.govnih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. imist.manih.gov
The conceptual development of a QSAR model for this compound derivatives would proceed in several stages:
Data Set Assembly: A collection of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity) would be compiled. This set would be divided into a training set for model development and a test set for model validation. researchgate.net
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.
Model Generation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set. nih.govnih.gov
Model Validation: The predictive power of the generated model is rigorously tested using the compounds in the test set. A robust and predictive QSAR model will accurately predict the activities of molecules it has not seen before. researchgate.net
The resulting QSAR model can provide valuable insights into which properties are most influential for the biological activity of this compound derivatives, guiding future molecular design. nih.gov
Table 3: Conceptual Workflow for QSAR Modeling of this compound Analogues
| Step | Description | Example |
|---|---|---|
| 1. Data Collection | Gather a set of this compound analogues with measured biological activity. | A series of 30 analogues with IC₅₀ values against a specific cancer cell line. |
| 2. Descriptor Calculation | Compute physicochemical and structural properties for each analogue. | Calculate descriptors like LogP (hydrophobicity), molecular weight, and dipole moment. |
| 3. Model Building | Use a statistical algorithm to correlate descriptors with activity for a training set. | Develop an MLR equation: Activity = c₀ + c₁(LogP) + c₂(Dipole) + ... |
Design and Synthesis of Modified Analogues for Enhanced Activity (conceptual)
The insights gained from SAR, pharmacophore mapping, and QSAR modeling culminate in the rational design of new analogues with the potential for enhanced activity, improved selectivity, or better pharmacokinetic properties. gardp.org The synthesis of these designed molecules is a critical step to test the hypotheses generated during the modeling phases. The total synthesis of this compound and its naturally occurring derivatives (H, I, and J) has been reported, providing a foundational chemical framework for creating novel analogues. researchgate.netacs.orgosti.gov
Conceptual strategies for designing new this compound analogues could focus on:
Probing Hydrophobic Interactions: Synthesizing a series of analogues where the prenyl group is systematically replaced by other lipophilic chains of varying lengths and degrees of unsaturation to optimize interactions with a hydrophobic pocket.
Optimizing Hydrogen Bonding: Creating analogues where the hydroxyl groups are repositioned around the aromatic rings or replaced with bioisosteres like amino or thiol groups to explore different hydrogen bonding networks.
Scaffold Hopping: Replacing the stilbene core with other bicyclic systems (e.g., benzofuran, indole) while retaining the key pharmacophoric elements in their correct 3D orientation. This could lead to novel chemical entities with improved properties.
Synthetic methodologies such as Suzuki or Stille cross-coupling could be employed to construct the stilbene core, while various alkylation techniques could be used to install the modified side chains, allowing for a modular and flexible approach to generate a library of diverse analogues for biological testing. mdpi.com
Table 4: Examples of Conceptually Designed this compound Analogues
| Analogue Concept | Structural Modification | Rationale for Design |
|---|---|---|
| Analogue A | Replacement of prenyl group with a cyclohexylmethoxy group. | To explore the effect of a conformationally restricted lipophilic group on activity. |
| Analogue B | Shifting of a hydroxyl group from one position to another on Ring A. | To test the geometric requirements for a specific hydrogen bond interaction. |
| Analogue C | Introduction of a fluorine atom on Ring B. | To alter the electronic nature of the ring and potentially block metabolic oxidation. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Artochamin G |
| Artochamin H |
| Artochamin I |
| Artochamin J |
Analytical Methodological Advancements for Artochamin F Research
Development of Advanced Separation Techniques for Complex Mixtures (e.g., HPLC-MS, GC-MS beyond basic identification)
The isolation and purification of Artochamin F from its natural source, Artocarpus chama, presents a significant challenge due to the presence of numerous other structurally similar prenylated flavonoids and stilbenes. nih.gov Likewise, synthetic routes produce complex mixtures containing starting materials, intermediates, and byproducts. Consequently, the development and application of advanced separation techniques are crucial for obtaining pure this compound for further study. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone technologies in this field, offering capabilities that extend far beyond simple compound identification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio of the separated compounds, providing highly specific identification and structural information.
Advanced HPLC-MS applications in phytochemical analysis often involve:
Method Optimization: The choice of mobile phase additives (e.g., formic acid), column chemistry (e.g., C18 reverse-phase), and gradient elution is optimized to achieve maximum separation and ionization efficiency for target analytes. sigmaaldrich.comscielo.br
Tandem Mass Spectrometry (MS/MS): In this mode, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. mdpi.com This process provides detailed structural fingerprints that can be used to distinguish between isomers and confirm the identity of known compounds by comparison to spectral libraries. scielo.br
Quantitative Analysis: HPLC-MS can be used for the precise quantification of specific compounds in a complex mixture, such as determining the yield of this compound in a crude synthetic reaction product or its concentration in a plant extract. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): While often used for more volatile compounds, GC-MS can be applied to the analysis of natural product derivatives. scienceworldjournal.org In the context of this compound research, it could be used to analyze smaller, more volatile fragments from degradation studies or to analyze derivatized forms of the molecule to increase volatility. Advanced GC-MS techniques that go beyond basic identification include Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS), which adds a sensory dimension to the analysis by allowing a human assessor to detect odor-active compounds as they elute from the column. nih.gov This could be relevant in the broader analysis of the Artocarpus plant material.
The table below summarizes the advanced applications of these separation techniques in the context of complex phytochemical mixtures.
| Technique | Principle of Separation | Advanced Application | Relevance to this compound Research |
| HPLC-MS/MS | Differential partitioning between liquid mobile phase and solid stationary phase. mdpi.com | Structural elucidation of individual components in a mixture through controlled fragmentation (CID) and analysis of product ions. mdpi.com | Enables definitive identification of this compound in complex Artocarpus extracts and distinguishes it from other isomeric stilbenoids. nih.govmdpi.com |
| Quantitative HPLC-MS | Same as above. | Precise measurement of analyte concentration using internal or external standards. mdpi.com | Used to determine the purity of isolated or synthesized this compound and to calculate reaction yields. |
| GC-MS | Differential partitioning between a gas mobile phase and a stationary phase (solid or liquid). run.edu.ng | Analysis of volatile and semi-volatile compounds in plant extracts; identification based on mass spectra library matching. scienceworldjournal.org | Analysis of potential volatile precursors or degradation products of this compound; characterization of the overall chemical profile of the source material. |
| GC-O-MS | Combines GC-MS with an olfactometry port for human sensory detection. nih.gov | Identifies specific aroma-active compounds within a complex volatile mixture. nih.gov | While not directly applied to the non-volatile this compound, it is an advanced technique for characterizing the source plant's complete chemical profile. |
Reaction Monitoring Techniques in this compound Synthesis
The total synthesis of this compound, particularly through cascade reactions, involves multiple sequential or concurrent transformations where careful monitoring is essential for optimization and success. nih.govresearchgate.net Reaction monitoring allows chemists to track the consumption of reactants, the formation of intermediates, and the appearance of the final product in real-time or near-real-time.
Thin-Layer Chromatography (TLC): In the reported total synthesis of this compound and its related compounds, Thin-Layer Chromatography (TLC) was a primary tool for monitoring reaction progress. nih.gov TLC is a simple, rapid, and cost-effective technique that separates components of a reaction mixture based on their affinity for the stationary phase. By spotting the reaction mixture on a TLC plate at different time points, chemists can visually assess the progress of the reaction. For instance, during a cascade sequence designed to produce precursors to the artochamin family, TLC analysis indicated that the initial Claisen rearrangements proceeded faster than subsequent deprotection or cycloaddition reactions. nih.gov
Microwave-Assisted Synthesis Monitoring: The synthesis of this compound involved microwave heating to promote certain reactions, such as a double Claisen rearrangement and the conversion of a stilbene (B7821643) precursor into a bis-prenyl phenol (B47542). nih.gov Monitoring these rapid, high-energy reactions is critical. While the specific method used to monitor the microwave reaction in situ was not detailed, it was noted that prolonged microwave heating (over 45 minutes) of certain substrates showed only trace desilylation by TLC analysis, demonstrating how monitoring can inform reaction conditions. nih.gov
Modern Spectroscopic Monitoring: While classical techniques like TLC were employed, modern organic synthesis increasingly relies on in-situ monitoring with spectroscopic methods. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can be installed directly in a fume hood to follow reactions online, providing real-time quantitative data on changes in the reaction mixture. magritek.com Such a technique could be applied to future syntheses of this compound to gain deeper mechanistic insights and to precisely determine reaction endpoints, potentially improving yields and reducing waste.
The following table details the application of monitoring techniques in the synthesis of this compound.
| Synthetic Step | Monitoring Technique | Observation/Purpose | Reference |
| Julia-Kocienski or Wittig Olefination | Thin-Layer Chromatography (TLC) | To confirm the formation of the stilbene backbone from aldehyde and phosphonium (B103445) salt precursors. | nih.govorganic-chemistry.org |
| Cascade Reaction (Claisen Rearrangements, Deprotection, Cycloaddition) | Thin-Layer Chromatography (TLC) | To track the complex sequence of events and determine the relative rates of the different reactions within the cascade. | nih.gov |
| Microwave-Promoted Claisen Rearrangement | Thin-Layer Chromatography (TLC) | To assess the conversion of the stilbene substrate to the desired bis-prenyl phenol and check for side products. | nih.gov |
| Reductive Cleavage and Desilylation | Thin-Layer Chromatography (TLC) | To monitor the final two steps to afford synthetic this compound. | nih.gov |
Spectroscopic Methods for In Situ Analysis
While end-point analysis using spectroscopy is standard, in situ spectroscopic methods—which analyze the reaction as it happens under realistic conditions—offer a much more detailed view of reaction mechanisms, active sites, and transient intermediates. youtube.com
For this compound, the most fascinating mechanistic question relates to its role as a biogenetic precursor to Artochamins H, I, and J through a formal [2+2] cycloaddition. nih.govvulcanchem.com The mechanism of this thermal cycloaddition is not fully understood, with possibilities including a true pericyclic reaction, a stepwise diradical mechanism, or a redox mechanism being considered. organic-chemistry.org In situ spectroscopic analysis would be an ideal approach to investigate these possibilities.
Potential In Situ Spectroscopic Applications:
In Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can monitor changes in functional groups in real-time within a reaction vessel. youtube.com By flowing reactants over an ATR crystal, the infrared beam probes the species near the crystal surface. youtube.com This could be used to observe the disappearance of alkene C=C bonds and changes in the aromatic region as this compound undergoes cyclization, providing kinetic and mechanistic data.
In Situ NMR Spectroscopy: As mentioned previously, NMR can follow a reaction's progress quantitatively. magritek.com An in situ NMR experiment could potentially detect short-lived radical intermediates or track the stereochemical course of the reaction, helping to distinguish between a concerted and a stepwise pathway.
Post-Synthesis Spectroscopic Characterization: Although not strictly in situ analysis of a reaction in progress, comprehensive spectroscopic analysis after synthesis is vital for structural confirmation. The structures of synthetic artochamins have been unequivocally confirmed through extensive NMR experiments. vulcanchem.com Specifically, Rotating-frame Overhauser Effect Spectroscopy (ROESY) was used to establish the regiochemistry and relative stereochemistry by observing correlations between spatially close protons. vulcanchem.com
The table below outlines spectroscopic methods and their role in this compound research.
| Spectroscopic Method | Application Type | Information Gained | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) | Post-Synthesis Characterization | Complete structural elucidation (¹H, ¹³C NMR); determination of connectivity and stereochemistry. | Confirmed the final structure of synthetic this compound and its relationship to other artochamins. nih.gov |
| Rotating-frame Overhauser Effect Spectroscopy (ROESY) | Post-Synthesis Characterization | Provided unequivocal support for the regiochemistry and relative stereochemistry of related artochamins through spatial proton-proton correlations. vulcanchem.com | Essential for confirming the complex 3D structure of the cyclized Artochamin derivatives. vulcanchem.com |
| In Situ ATR-FTIR | Potential for Mechanistic Study | Real-time tracking of functional group changes during a reaction. youtube.com | Could be used to investigate the kinetics and mechanism of the formal [2+2] cycloaddition of this compound. |
| In Situ NMR | Potential for Mechanistic Study | Real-time quantitative analysis of reactants, intermediates, and products. magritek.com | Could help identify transient species and illuminate the mechanistic pathway of this compound cyclization. organic-chemistry.org |
Future Research Directions and Applications
Unresolved Questions in Biosynthesis and Reaction Mechanisms
A significant area of future research lies in elucidating the precise biosynthetic pathway of Artochamin F and its relatives. The isolation of related compounds, artochamins H, I, and J, as racemic mixtures suggests that their formation from a precursor like this compound may involve non-enzymatic, spontaneous chemical transformations. nih.govorganic-chemistry.org However, the possibility of enzymatic intervention at certain stages cannot be entirely dismissed. nih.gov
The proposed conversion of the stilbene-like this compound into the cyclobutane-containing structures of artochamins H, I, and J is thought to occur via a formal intramolecular [2+2] cycloaddition. nih.govresearchgate.net The exact mechanism of this key transformation remains a subject of debate and investigation, with several competing hypotheses that warrant further study:
Concerted [π2s+π2a] Cycloaddition: This mechanism involves a thermally allowed, concerted process. However, the stereochemical outcome of synthetic experiments, which indicate the reaction is not stereospecific, casts doubt on this pathway. organic-chemistry.orgresearchgate.net
Stepwise Diradical Mechanism: This pathway involves the formation of a diradical intermediate. The lack of stereospecificity observed in laboratory syntheses lends support to this hypothesis, as bond rotation in the diradical intermediate could occur before the final ring closure. organic-chemistry.orgresearchgate.net
Ionic/Redox-Based Mechanism: A particularly compelling alternative involves the oxidation of the catechol moiety in the this compound scaffold to an ortho-quinone. nih.govorganic-chemistry.org This highly reactive intermediate could then undergo an intramolecular conjugate addition, followed by ring closure. This pathway is considered attractive as it may not require the harsh thermal conditions of a typical [2+2] cycloaddition and could be facilitated by enzymatic oxidation in a biological system. nih.gov
Further research, including detailed computational studies, isotopic labeling experiments, and the search for potential enzymes in Artocarpus species, is needed to resolve these mechanistic ambiguities.
Table 1: Proposed Mechanisms for Cyclobutane (B1203170) Formation from this compound Precursors
| Proposed Mechanism | Key Characteristics | Supporting Evidence/Rationale | Unresolved Questions |
|---|---|---|---|
| Concerted [π2s+π2a] Cycloaddition | Single transition state, stereospecific. | Theoretically possible under thermal conditions. | Contradicted by experimental observations of non-stereospecificity. researchgate.net |
| Stepwise Diradical Mechanism | Involves a diradical intermediate, allows for loss of stereochemistry. | Consistent with the observed lack of stereospecificity in synthetic experiments. organic-chemistry.orgresearchgate.net | The precise energetic landscape and factors influencing radical recombination are not fully mapped. |
Potential for Novel Synthetic Methodologies
The complex and unique architecture of the artochamin family has already proven to be a fertile ground for the development of innovative synthetic strategies. The total synthesis of this compound and its relatives has been achieved through elegant cascade reactions, which allow for a rapid increase in molecular complexity from simple starting materials. nih.gov These syntheses often employ microwave heating to drive the reactions to completion. nih.gov
Key synthetic transformations utilized include:
Olefination Reactions: Both the Julia-Kocienski olefination and Wittig reactions have been used to construct the central stilbene (B7821643) double bond. nih.govorganic-chemistry.org
Cascade Sequences: A notable strategy involves a cascade of reactions, including double Claisen rearrangements and a formal intramolecular [2+2] cycloaddition, to build the complex polycyclic core of related artochamins in a single operational sequence. nih.gov
The challenges posed by these molecules continue to inspire new approaches. A recently developed methodology for the synthesis of the related Artochamin J involves a photosensitized [2+2] cycloaddition of alkenylboronates and allylic alcohols. This process is facilitated by the temporary coordination of the reactants to a boron center, which controls the stereochemical and regiochemical outcome of the reaction. This strategy highlights a path toward more controlled and efficient syntheses of complex cyclobutane-containing molecules. Future work in this area could focus on refining these cascade reactions, exploring new catalytic systems, and expanding the scope of photosensitized cycloadditions to create a wider range of artochamin-like structures.
Rational Design of New Bioactive Analogues
Given that this compound itself exhibits only weak cytotoxicity, a significant future direction is the rational design and synthesis of analogues with enhanced biological activity. organic-chemistry.org The this compound scaffold provides a unique template that can be systematically modified to probe structure-activity relationships (SAR). Drawing inspiration from strategies used for other complex natural products, future research could explore several design avenues: researchgate.netscripps.edu
Modification of Prenyl Groups: The two prenyl (3,3-dimethylallyl) groups are key features. Analogues could be synthesized with these groups altered in length, saturation, or replaced with other lipophilic moieties to optimize interactions with potential biological targets.
Alteration of the Stilbene Core: The stilbene backbone could be modified to alter its conformational flexibility. For instance, creating axially chiral analogues by introducing bulky groups could lock the molecule into a specific three-dimensional shape, potentially increasing its affinity and selectivity for a biological target. nih.gov
Varying Hydroxyl Group Substitution: The free catechol (1,2-dihydroxybenzene) moiety is crucial for the proposed redox-based cycloaddition and likely plays a role in biological activity through hydrogen bonding or metal chelation. nih.gov Synthesizing analogues where these hydroxyl groups are repositioned, protected, or replaced could lead to compounds with different activity profiles.
By creating a library of such analogues and screening them against various biological targets (e.g., cancer cell lines, enzymes, or microbial pathogens), researchers could identify key structural features required for potency and develop new compounds with potential therapeutic applications. researchgate.net SAR studies on related flavonoids have already shown that the presence and position of prenyl groups can significantly impact cytotoxic and antiplasmodial activities, providing a strong rationale for applying a similar approach to the this compound framework. gjournals.org
Role in Understanding Complex Natural Product Architectures
This compound stands as a pivotal intermediate in the proposed biogenetic pathway to a series of more structurally complex molecules, the artochamins H, I, and J, which possess an intricate bicyclo[3.2.0]heptane ring system. nih.gov Studying the conversion of the relatively simple stilbene structure of this compound into these tetracyclic architectures provides profound insights into how nature constructs molecular complexity.
This family of compounds serves as an excellent case study for:
Biomimetic Synthesis: The proposed biosynthetic connection has inspired laboratory syntheses that mimic this transformation. Demonstrating that this compound can be converted to the bicyclic core of other artochamins under laboratory conditions (e.g., via microwave heating) lends feasibility to the proposed natural pathway. nih.gov
Cascade Reactions: The successful application of cascade reactions in the total synthesis of the artochamin family showcases a highly efficient strategy for building complex molecules. nih.gov These reactions, where multiple bonds are formed in a single sequence, are believed to be common in natural product biosynthesis.
Unusual Transformations: The formal intramolecular [2+2] cycloaddition is a fascinating and uncommon transformation in natural product biosynthesis. Understanding its mechanism in the context of this compound contributes to the broader knowledge of the chemical reactions available to nature.
Future research focused on the total synthesis of even more complex members of this family and the precise elucidation of their formation will continue to challenge synthetic chemists and deepen the understanding of the principles that govern the assembly of complex natural product architectures.
Exploration of Broader Biological Activities at a Fundamental Level (e.g., molecular signaling)
While initial reports describe this compound as weakly cytotoxic, this does not preclude other, more subtle biological activities. organic-chemistry.org Often, natural products modulate cellular functions without causing immediate cell death. The future exploration of this compound's bioactivity should move beyond broad cytotoxicity screening to investigate its effects on specific molecular targets and signaling pathways.
Other compounds isolated from the Artocarpus and Morus genera have been shown to interact with fundamental cellular processes. For example, certain flavonoids and arylbenzofurans from these plants exhibit antiplasmodial activity, while others can inhibit the enzyme tyrosinase and down-regulate the expression of proteins involved in signaling pathways like Wnt/β-catenin and MAPK. psu.ac.thgjournals.org
Future research on this compound could investigate:
Enzyme Inhibition: Screening this compound against a panel of enzymes, such as kinases, phosphatases, or proteases, which are often involved in cell signaling.
Receptor Binding: Testing for affinity to nuclear or cell-surface receptors that regulate gene expression and cellular metabolism.
Modulation of Signaling Pathways: Using reporter assays or western blot analysis to determine if this compound affects key signaling cascades involved in inflammation, cell proliferation, or oxidative stress, even at non-toxic concentrations.
Such studies could reveal previously unknown biological functions for this compound and its derivatives, potentially identifying it as a useful chemical probe for studying biological systems or as a lead structure for developing modulators of specific cellular pathways.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Artochamin C |
| This compound |
| Artochamin G |
| Artochamin H |
| Artochamin I |
| Artochamin J |
| Artochamin K |
| Artonin E |
| Piceatannol |
Q & A
Q. What are the standard protocols for isolating and identifying Artochamin F from natural sources?
this compound is typically isolated via solvent extraction and chromatographic techniques. Methanolic extracts of plant material (e.g., Artocarpus species) are fractionated using silica gel chromatography, followed by HPLC purification. Structural identification employs spectroscopic methods such as NMR (¹H, ¹³C, HMBC, and COSY) and mass spectrometry. For novel prenylated flavonoids like this compound, HMBC correlations are critical to confirm substituent positions, as demonstrated in studies of related compounds like artochamin C . Purity should be validated via HPLC (>95%) and melting point analysis.
Q. How is cytotoxicity evaluated for this compound in cancer cell lines?
Cytotoxicity is assessed using the MTT assay, where cell viability is measured after 72-hour exposure to this compound at concentrations ranging from 0.5–128 µg/mL. Positive controls (e.g., ellipticine) and negative controls (untreated cells) are mandatory. IC₅₀ values are calculated using dose-response curves (e.g., nonlinear regression models). For example, artochamin B (structurally similar to this compound) showed IC₅₀ values of 1.18–20.0 µg/mL against MCF7 and KB cells, with inactive derivatives highlighting the importance of substituent groups .
Q. What spectroscopic methods are essential for confirming this compound’s structure?
Key techniques include:
- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. HMBC correlations resolve prenyl group attachments.
- HR-MS : High-resolution mass spectrometry for molecular formula confirmation.
- UV-Vis : Absorption spectra to detect flavonoid chromophores. Comparative analysis with literature data for related compounds (e.g., artochamin C) is critical, as novel structures may require X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. What synthetic challenges arise in constructing this compound’s cyclized structure?
Total synthesis involves multi-step strategies, including:
- Lindlar reduction of terminal alkynes to cis-alkenes.
- Julia-Kocienski olefination to form saturated bonds.
- Wittig coupling for aryl group introduction. Key hurdles include stereochemical control during [2+2] cycloadditions and radical-mediated rearrangements. Mechanistic ambiguities (e.g., radical vs. ionic pathways) require isotopic labeling or computational studies (e.g., DFT) to resolve .
Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?
SAR studies involve:
- Systematic substitution : Modifying prenyl groups, hydroxyl positions, or glycosylation patterns.
- Bioactivity profiling : Testing derivatives in parallel assays (e.g., cytotoxicity, antimicrobial activity).
- Computational modeling : Docking studies to predict binding affinities (e.g., with cancer targets like topoisomerases). For example, artochamin B’s potent cytotoxicity (IC₅₀ = 1.18 µg/mL) versus inactive analogs underscores the role of specific prenyl configurations .
Q. How should contradictions in this compound’s reported bioactivity data be addressed?
Contradictions may arise from:
- Experimental variability : Differences in cell lines (e.g., MCF7 vs. HepG2), culture conditions, or compound purity.
- Assay protocols : Inconsistent exposure times or viability metrics (MTT vs. resazurin). Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for in vitro testing.
- Meta-analysis : Compare datasets using statistical tools (ANOVA, effect size calculations) to identify outliers.
- Replication studies : Independent validation in multiple labs .
Q. What mechanistic studies are required to elucidate this compound’s mode of action?
Advanced approaches include:
- Transcriptomics/proteomics : Identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2).
- Kinase inhibition assays : Screen against kinase libraries to pinpoint molecular targets.
- ROS detection : Measure reactive oxygen species (e.g., DCFH-DA probes) to assess oxidative stress contributions. For example, artochamin B’s inhibition of oxidative DNA damage suggests a ROS-scavenging mechanism, warranting similar studies for this compound .
Methodological Guidelines
- Data presentation : Use tables to compare IC₅₀ values across cell lines (e.g., Table 1 in ).
- Statistical rigor : Report p-values, confidence intervals, and effect sizes. Use software like GraphPad Prism for analysis.
- Reproducibility : Document synthetic procedures in detail (e.g., reaction temperatures, catalyst loadings) per IUPAC standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
